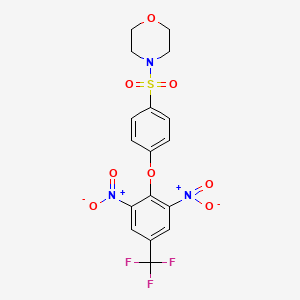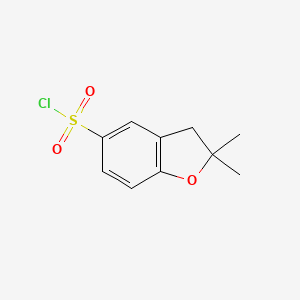
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Overview
Description
“2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride” is a chemical compound with the molecular formula C10H11ClO3S . It is a solid substance . Benzofuran compounds, which this molecule is a derivative of, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride” can be represented by the SMILES stringO=S(C1=CC=C2OC(C)(C)CC2=C1)(Cl)=O . This indicates that the molecule contains a benzofuran ring with two methyl groups attached to the 2-position, and a sulfonyl chloride group attached to the 5-position. Physical And Chemical Properties Analysis
“2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride” is a solid substance . Its molecular weight is 246.71 .Scientific Research Applications
2. Fluorescent Sensor for Metal Ions Detection A fluorescent sensor utilizing dansyl sulfonyl chloride has been developed for the detection of toxic metals like antimony (Sb) and thallium (Tl), even at parts per billion levels. This sensor, which can be used in fluorescent assays, reacts with amino groups to yield stable sulfonamide adducts (Qureshi et al., 2019).
3. Generation of Sulfene for Cycloaddition Reactions Chlorosulfonylmethylene(dimethyl)ammonium chloride is used as a dehydrating agent in the generation of sulfene, which is then employed in cycloaddition reactions with imines, nitrones, and 1,3-diazabutadiene derivatives. This process is an efficient entry into various compounds with significant chemical structures (Prajapati et al., 1993).
4. Degradation of Carbofuran Derivatives The degradation of carbofuran derivatives in restricted water environments, like soil, is significantly influenced by the composition and structure of the environment. This research provides insights into the stability and degradation patterns of these compounds in different media (Morales et al., 2012).
5. Synthesis of Substituted Benzothiazepines Novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group have been efficiently synthesized. This synthesis involves a reaction of 1,4-dioxane-6-sulfonyl chloride with various compounds, highlighting the versatility of sulfonyl chloride derivatives in the synthesis of complex organic compounds (Chhakra et al., 2019).
6. Synthesis of Antimicrobial and Antioxidant Agents Sulfonamides synthesized from Ampyrone with different benzene sulfonyl chlorides have shown significant antimicrobial and antioxidant activities. This demonstrates the potential of sulfonyl chloride derivatives in the development of new therapeutic agents (Badgujar et al., 2018).
properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-10(2)6-7-5-8(15(11,12)13)3-4-9(7)14-10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYJMNDIKTIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
CAS RN |
118351-97-6 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)
![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)
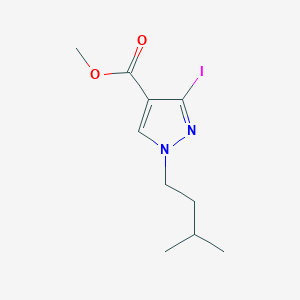
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)
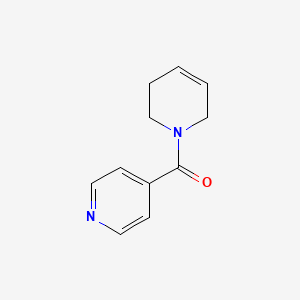
![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)
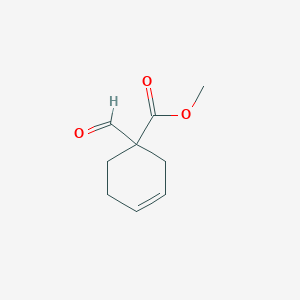
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)
![N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2445994.png)
